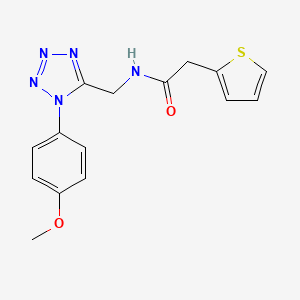

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

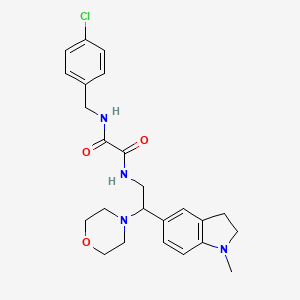

The compound "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide" is a synthetic molecule that appears to be related to various research areas, including flavoring substances and anticancer agents. Although the exact compound is not directly mentioned in the provided papers, similar compounds with tetrazole and acetamide groups have been studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chloroacetamide derivatives with various nucleophiles, such as mercapto derivatives or aryl substituents, to form the desired acetamide products. For instance, in the synthesis of anticancer agents, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield thiazole acetamide derivatives . Similarly, 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized by various spectroscopic methods . These methods likely apply to the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR, 13C-NMR, LC-MS/MS, and X-ray crystallography. These methods provide detailed information about the molecular framework, including the positions of substituents and the overall three-dimensional arrangement of atoms within the molecule . The tetrazole and acetamide functional groups are key features in these molecules, contributing to their potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The tetrazole ring, for example, is known for its bioisosteric similarity to the carboxyl group and can participate in various chemical reactions . The acetamide moiety is another reactive site that can undergo further chemical transformations. The specific reactivity patterns of "this compound" would depend on the electronic and steric effects of the substituents attached to the tetrazole and acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the absence of the compound in natural sources suggests it is a synthetic molecule with specific solubility characteristics tailored for its intended use as a flavoring substance . The stability of such compounds can be affected by factors like phototransformation, which is a concern for some substances when used in beverages . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be theoretically calculated to predict reactivity and interactions with biological targets .

Applications De Recherche Scientifique

Anticancer Applications

Research on derivatives of thiazole and tetrazole compounds has shown significant potential in anticancer therapy. For example, a study by Evren et al. (2019) synthesized and studied the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, including those with tetrazole groups, which exhibited selective cytotoxicity against human lung adenocarcinoma cells compared to mouse embryoblast cell lines. These findings suggest that modifications of the tetrazole and thiazole moieties, as seen in N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, can lead to compounds with promising anticancer properties Evren et al., 2019.

Antiviral and Antimicrobial Activities

The compound and its related analogs also display potential antiviral and antimicrobial activities. Studies on chloroacetamide herbicides and their metabolites, for instance, delve into the metabolic pathways that could be relevant for designing compounds with specific bioactive properties Coleman et al., 2000. While this study focuses on herbicides, the metabolic insights can inform the synthesis of related acetamide compounds with antimicrobial or antiviral effects.

Anti-inflammatory and Analgesic Properties

The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates significant anti-inflammatory activity, highlighting the therapeutic potential of tetrazole and thiazole derivatives in inflammatory diseases Sunder et al., 2013.

Coordination Chemistry and Material Science

The research extends beyond biomedical applications to material science, where tetrazole derivatives are explored for their properties in coordination chemistry. For instance, Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives in anion coordination, which can have implications for designing new materials with specific electronic or structural properties Kalita & Baruah, 2010.

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-22-12-6-4-11(5-7-12)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNURKJAEQMAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)